molecular formula C14H23N3O3 B8641716 tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate

tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate

Cat. No.: B8641716
M. Wt: 281.35 g/mol
InChI Key: PMOUTRVUUVWDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C14H23N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an isoxazole ring, a piperazine ring, and a tert-butyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under suitable conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the isoxazole ring.

    Reduction: Formation of reduced derivatives of the piperazine ring.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The isoxazole ring and piperazine ring contribute to its binding affinity to enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-isoxazole-3-carboxylic acid
  • 3-Methylisoxazole-5-acetic acid
  • (5-Methyl-isoxazol-3-yloxy)-acetic acid

Uniqueness

tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate is unique due to the presence of both the isoxazole and piperazine rings, which confer distinct chemical and biological properties. Its tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-11-9-12(15-20-11)10-16-5-7-17(8-6-16)13(18)19-14(2,3)4/h9H,5-8,10H2,1-4H3

InChI Key

PMOUTRVUUVWDQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-bromomethyl-5-methylisoxazole (0.102 g, 0.58 mmol) in dichloromethane (6 ml) was added 1-BOC-piperazine (0.240 g, 1.30 mmol). The reaction mixture was stirred at room temperature for 18 h under argon, then concentrated in vacuo. The resulting residue was absorbed on silica and the free-running powder was placed on a 10 g isolute silica column. Elution with a gradient of ethyl acetate (30 to 70%) in petroleum ether (60-80° C.) afforded the title compound as a white solid (0.124 g, 76%). 1H-NMR (500 MHz, DMSO-d6) 1.39 (s, 9H, C(CH3)3), 2.32 (t, J=5.1 Hz, 4H, piperazine N(CH2)2), 2.38 (s, 3H, isoxazole 5-CH3), 3.35 (br t, 4H, piperazine N(CH2)2), 3.50 (s, 2H, NCH2 isoxazole), 6.17 (s, 1H, isoxazole 4-H); LC (Method B)-MS (ESI, m/z): Rt=2.60 min—282 [(M+H)+, 5%], 226 [(M-tBu)+, 100%].
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of N—BOC-piperazine (300 mg) in MeCN (5 mL) was added potassium carbonate (289 mg) followed by methanesulfonic acid 5-methyl-isoxazol-3-ylmethyl ester (369 mg). The reaction mixture was heated to reflux for 24 h. After cooling the reaction mixture was diluted with water, extracted into ethyl acetate, dried (MgSO4) and the solvent was removed in vacuo to yield 4-(5-methyl-isoxazol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester (404 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
369 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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